![molecular formula C7H2ClF2NS B6342726 2-Chloro-4,7-difluorobenzo[d]thiazole CAS No. 1177320-67-0](/img/structure/B6342726.png)

2-Chloro-4,7-difluorobenzo[d]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

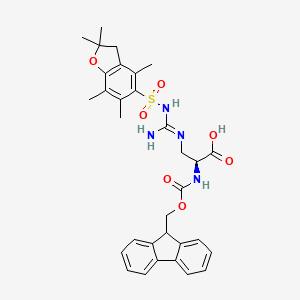

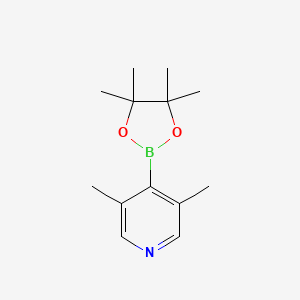

2-Chloro-4,7-difluorobenzo[d]thiazole is a chemical compound with the molecular formula C7H2ClF2NS and a molecular weight of 205.62 . It is used in research and development .

Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-4,7-difluoro-1,3-benzothiazole . The InChI code is 1S/C7H2ClF2NS/c8-7-11-5-3(9)1-2-4(10)6(5)12-7/h1-2H .Physical And Chemical Properties Analysis

The compound is a white to yellow solid or colorless to yellow liquid .Applications De Recherche Scientifique

Antimicrobial Activity

2-Chloro-4,7-difluorobenzo[d]thiazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, including Bacillus subtilis , Bacillus megaterium , and Escherichia coli . The presence of the thiazole ring contributes to the antimicrobial activity, making these derivatives potential candidates for developing new antimicrobial drugs.

Antitumor and Cytotoxic Activity

Thiazole derivatives, including those with the 2-Chloro-4,7-difluorobenzo[d]thiazole structure, have been found to possess antitumor and cytotoxic activities . Research has focused on modifying the thiazole moiety to enhance these properties, leading to the development of compounds that could be used in cancer therapy.

Anti-Inflammatory and Analgesic Activity

The thiazole ring is a common feature in many compounds with anti-inflammatory and analgesic activities. Derivatives of 2-Chloro-4,7-difluorobenzo[d]thiazole may also exhibit these biological activities, providing a basis for the development of new anti-inflammatory and pain-relief medications .

Antiviral Activity

Thiazole derivatives have shown promise in the treatment of viral infections. Compounds containing the 2-Chloro-4,7-difluorobenzo[d]thiazole scaffold have potential as antiviral agents, with research exploring their effectiveness against HIV and other viruses .

Neuroprotective Activity

Research has indicated that thiazole derivatives can have neuroprotective effects. This suggests that 2-Chloro-4,7-difluorobenzo[d]thiazole derivatives could play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .

Antioxidant Activity

Thiazoles are known for their antioxidant properties, which are crucial in combating oxidative stress in the body. Derivatives of 2-Chloro-4,7-difluorobenzo[d]thiazole may contribute to this field by acting as antioxidants, thereby offering protection against various diseases caused by oxidative damage .

Propriétés

IUPAC Name |

2-chloro-4,7-difluoro-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2NS/c8-7-11-5-3(9)1-2-4(10)6(5)12-7/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFVYUGQFUQXNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)N=C(S2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670530 |

Source

|

| Record name | 2-Chloro-4,7-difluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4,7-difluorobenzo[d]thiazole | |

CAS RN |

1177320-67-0 |

Source

|

| Record name | 2-Chloro-4,7-difluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid; 97%](/img/structure/B6342682.png)

![tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6342732.png)